molecular formula C20H24FN5O B5653862 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide

Cat. No.: B5653862
M. Wt: 369.4 g/mol
InChI Key: GHTYIEUGYTVLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide typically involves multi-step reactions

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. The reaction is typically carried out in solvents such as ethanol or methanol at elevated temperatures.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of Propanamide Moiety: The final step involves the coupling of the pyrazole rings with the fluorophenyl group and the propanamide moiety. This can be achieved through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or chlorine can be used to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its therapeutic potential. It may have applications in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings for enhanced properties.

Mechanism of Action

The mechanism of action of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole rings and fluorophenyl group play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
  • 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-bromophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
  • 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-methylphenyl)-5-methylpyrazol-4-yl]ethyl]propanamide

Uniqueness

The uniqueness of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-12-13(2)24-25-19(12)8-9-20(27)23-14(3)18-11-22-26(15(18)4)17-7-5-6-16(21)10-17/h5-7,10-11,14H,8-9H2,1-4H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTYIEUGYTVLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)NC(C)C2=C(N(N=C2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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